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Compound of Interest

Compound Name: Eserethol

Cat. No.: B1353508 Get Quote

An In-depth Technical Guide on the Synthesis, Characterization, and Biological Activity of

Eserethole.

For Researchers, Scientists, and Drug Development Professionals.

Core Compound Information
Eserethole is a nitrogen-containing organic compound possessing a unique bicyclic structure

that fuses an indole and a pyrrole ring system.[1] Historically significant as a key intermediate

in the total synthesis of the acetylcholinesterase inhibitor physostigmine, its biological activities,

including the inhibition of poly (ADP-ribose) polymerase 1 (PARP-1), have garnered interest in

contemporary drug discovery and development.[2][3][4]

Table 1: Compound Identification and Chemical Properties

Identifier Value Reference(s)

CAS Number 469-23-8 [1][2][5]

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-

trimethyl-2,3a-dihydro-1H-

pyrrolo[2,3-b]indole

[1][2][5]

Molecular Formula C₁₅H₂₂N₂O [1][2][5]

Molecular Weight 246.35 g/mol [1][2][5]
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Table 2: Physical and Chemical Properties

Property Value Reference(s)

Appearance Red to Dark Red Semi-Solid [1]

Solubility

Sparingly soluble in

chloroform, slightly soluble in

ethanol

[1]

Storage Conditions -20°C, under inert atmosphere [6]

Synthesis of Eserethole
The total synthesis of eserethole was a notable achievement in organic chemistry, famously

pursued by the research groups of Percy Julian and Robert Robinson.[3][4] The work of Julian

and Pikl in 1935 correctly identified the true d,l-eserethole.[3][7] Modern industrial synthesis

often follows multi-step routes, one of which is detailed in the experimental protocol below,

adapted from patent literature.

Experimental Protocol: A Representative Synthesis of
(±)-Eserethole
This protocol is a representative summary of a multi-step synthesis described in patent

literature for the industrial preparation of eserethole intermediates and the final product.

Step 1: Synthesis of (±) 1,3-Dimethyl-5-hydroxy-oxindole

To a flask equipped with a mechanical stirrer, thermometer, and cooler, add chlorobenzene

(100 ml) and anhydrous aluminum chloride (156 g; 1.17 moles) at room temperature.

Heat the mixture to 110°C.

While maintaining the temperature at 110°-115°C, add a solution of 4-(N-

methylamino)phenol (Ia) (100 g; 0.468 mole) dissolved in chlorobenzene (150 ml) at

approximately 70°C.

Reflux the resulting mixture for an additional 4 hours.
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Cool the solution to approximately 80-90°C and pour it into a water-ice mixture.

Filter the resulting pasty solid.

Triturate the solid in warm ethyl acetate (350 ml), filter, and dry in a vacuum oven overnight

to yield the product (II).

Step 2: Acylation of (±) 1,3-Dimethyl-5-hydroxy-oxindole

In a flask at room temperature, suspend the product from Step 1 (75 g; 0.421 mole) in glacial

acetic acid (50 ml) and acetic anhydride (68.7 g; 0.674 mole).

Add 96% H₂SO₄ (3 g) to the suspension and heat the mixture to 75°C for 30 minutes.

Without cooling, slowly pour the solution into a water-ice mixture (500 ml).

Stir for 30 minutes, filter the solid, and dry in a vacuum oven at 40°C overnight to yield the

acylated product (III).

Step 3: Ethoxylation

Dissolve the product from Step 2 (IV) (89 g; 0.345 mole) in isopropanol (270 ml) in a flask

fitted with a mechanical stirrer.

Heat the mixture to 45°C and add 30% NaOH (110 g; 0.86 mole) over 45-60 minutes.

Stir the solution for 30 minutes, then slowly add diethyl sulfate (84.7 g; 0.55 mole) over

approximately 2 hours, ensuring the pH remains alkaline.

Keep the resulting solution under stirring overnight.

Cool to 20°C and slowly pour into a water-ice mixture (2000 ml).

Filter the solid, wash with water, and dry in a vacuum oven at 40°C overnight to yield the

ethoxylated product (V).

Step 4: Reduction to (±)-Eserethole Note: The patent describes a subsequent reduction of a

related intermediate (VI) using Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1353508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


yield O-ethyl-nor-eseroline, followed by N-methylation. A detailed protocol for this final

reduction to eserethole is complex and involves specialized reagents.

The general workflow for the synthesis is illustrated in the diagram below.

A simplified workflow for the synthesis of (±)-Eserethole.

Analytical Characterization
The structural elucidation and purity assessment of Eserethole are primarily conducted using

spectroscopic and chromatographic techniques.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for confirming the

molecular structure of Eserethole.

¹H NMR: The proton NMR spectrum provides signals corresponding to the various proton

environments within the molecule, including the aromatic protons of the indole system, the

ethoxy group, and the methyl substituents.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying the carbon

framework. Aromatic carbons typically resonate in the 120-160 ppm range, while aliphatic

carbons appear at 10-60 ppm.

Table 3: Spectroscopic Data

Technique Data Reference(s)

¹H NMR

Specific peak assignments are

not consistently available in

public literature.

[2]

¹³C NMR

Aromatic carbons: ~120-160

ppm; Aliphatic carbons: ~10-60

ppm. Specific peak

assignments are not

consistently available in public

literature.

[2]
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Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the most common method for the

analysis and purification of Eserethole and related compounds.

Experimental Protocol: Proposed HPLC Method for Eserethole Analysis

This is a proposed method based on protocols for the closely related compound,

physostigmine, and may require optimization.

Column: C18 reversed-phase column (e.g., Kinetex C18).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M citrate

buffer, pH 4) and an organic solvent (e.g., acetonitrile).

Detection: UV detection at 254 nm, leveraging the indole chromophore, or fluorescence

detection (excitation ~254 nm / emission ~355 nm) for higher sensitivity.

Flow Rate: Typically 0.8 - 1.2 mL/min.

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and

filter through a 0.22 µm syringe filter before injection.

Table 4: Chromatographic Data

Parameter Value Reference(s)

Technique Reversed-Phase HPLC [2]

Stationary Phase C18 [2]

Mobile Phase
Acetonitrile/Water or Buffer

Gradient
[2]

Detection UV at 254 nm [2]

Typical Retention Time
5-15 minutes (highly method-

dependent)
[2]
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Biological Activity and Mechanism of Action
Eserethole has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an

enzyme critical for DNA repair.[2]

PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for

repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the

damaged site and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins.

This process, known as PARylation, recruits other DNA repair factors to the site of damage.

By inhibiting PARP-1, Eserethole prevents the repair of SSBs. In rapidly dividing cells, such as

cancer cells, these unrepaired SSBs can lead to the formation of more lethal double-strand

breaks (DSBs) during DNA replication. In cells with deficiencies in other DNA repair pathways

(e.g., homologous recombination), the accumulation of DSBs can trigger apoptosis, a

mechanism known as synthetic lethality.

Table 5: Pharmacological Data

Target Activity
Quantitative Data
(IC₅₀)

Reference(s)

PARP-1 Inhibition
Data not available in

public literature
[2]

The diagram below illustrates the role of PARP-1 in the DNA damage response and the effect

of its inhibition by Eserethole.

Mechanism of PARP-1 inhibition by Eserethole in the DNA damage response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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